Bupropion D9 is a deuterated form of Bupropion, a medication primarily known for its use in treating major depressive disorder and aiding in smoking cessation. In a scientific research context, Bupropion D9 serves as an internal standard (ISTD) in analytical chemistry, specifically in the field of mass spectrometry. [, ] Internal standards are compounds added to a sample in a known quantity to improve the accuracy and reliability of quantitative analysis.
Bupropion D9 is synthesized from bupropion, which was originally developed in the 1960s and approved by the FDA for use in major depressive disorder and as a smoking cessation aid under the brand name Wellbutrin. The deuterated version, Bupropion D9, is utilized mainly for research purposes, particularly in pharmacokinetics and metabolite identification studies .
Bupropion D9 can be synthesized through various methods that typically involve the introduction of deuterium atoms into the bupropion molecule. One common method involves the use of deuterated reagents during the synthesis of bupropion.
The molecular formula for Bupropion D9 is . The presence of deuterium (D) isotopes alters certain physical properties compared to its non-deuterated counterpart.
Bupropion D9 participates in various chemical reactions similar to those of bupropion due to its structural similarities.
Bupropion D9 functions similarly to bupropion in terms of pharmacodynamics.
Bupropion D9 exhibits several notable physical and chemical properties:
Bupropion D9 has significant applications primarily within research settings:
Deuterated pharmaceuticals represent a strategic evolution in drug design, leveraging the kinetic isotope effect (KIE) to optimize metabolic pathways. Bupropion D9 emerges from this lineage, originating from the foundational discovery of bupropion in 1969 by Nariman Mehta at Burroughs Wellcome [1]. The original compound—an aminoketone class antidepressant—faced clinical challenges due to extensive first-pass metabolism generating active metabolites like hydroxybupropion and threohydrobupropion, which contribute to both efficacy and seizure risk [1] [6]. The deuteration approach gained prominence following FDA approval of deuterated drugs like deutetrabenazine (2017), demonstrating the viability of isotopic engineering to refine pharmacokinetics. Bupropion D9 specifically targets metabolic soft spots identified in the 2000s when advanced mass spectrometry revealed CYP2B6-mediated oxidation as the primary clearance pathway [4]. By replacing nine hydrogen atoms with deuterium at critical carbon sites, researchers aimed to attenuate rate-limiting C-H bond cleavage during metabolism—a hypothesis validated in recent preclinical studies [3].
Isotopic labeling serves dual purposes in neuropharmacology: as a mechanistic probe for drug metabolism research and as a therapeutic strategy to enhance pharmacokinetic profiles. Bupropion D9 (C₁₃H₁₀D₉Cl₂NO) exemplifies this dual utility [9]:
Mechanistic Tracer Applications: As a certified reference material (100 μg/mL in methanol), Bupropion D9 enables precise quantification of bupropion and metabolites in biological matrices via LC-MS/MS. Its distinct mass shift (m/z +9) eliminates background interference during assays of cytochrome P450 activity, particularly CYP2B6-mediated hydroxylation [7]. This allows researchers to map metabolic pathways and identify enzyme polymorphisms affecting bupropion biotransformation [4] [6].
Therapeutic Engineering: Deuterium incorporation at the benzylic position and tert-butyl group alters the compound's metabolic fate through three mechanisms:
Table 2: Deuterium Positioning and Functional Impact in Bupropion D9
Deuteration Site | Chemical Role | Pharmacological Consequence |
---|---|---|
Benzylic positions | Adjacent to ketone group | Slows epimerization by stabilizing α-carbon [3] |
tert-Butyl group | N-alkyl chain | Reduces N-dealkylation via CYP2B6 [3] [6] |
Aromatic ring | Meta to chlorine substituent | Minimizes ring hydroxylation (minor pathway) |
Despite promising preclinical data, Bupropion D9 faces unresolved challenges:
Enzyme-Specific Variability: While CYP2B6 dominates bupropion metabolism, contributions from CYP2C19 and intestinal esterases remain unaddressed in deuterated analogues. Human microsomal studies show only 60–70% reduction in total metabolite generation, suggesting non-CYP pathways may limit deuteration benefits [3].
Stereochemical Complexity: Bupropion’s R- and S-enantiomers exhibit differential affinity for dopamine vs. norepinephrine transporters [4]. Deuterium’s stabilization of the preferred enantiomer could amplify or diminish specific pharmacological effects—a dimension unexplored in behavioral models.
Translational Uncertainties: Rodent studies poorly predict deuterated drug efficacy due to interspecies differences in CYP2B6 expression. Mice show metabolic profiles closer to humans than rats [8], yet no published in vivo studies compare Bupropion D9’s antidepressant efficacy across species.
Combo Therapy Potential: Emerging research on deuterated dextromethorphan/bupropion combinations (SAL0114) suggests deuteration may allow dose reduction of bupropion by 50% while maintaining exposure [5]. Whether Bupropion D9 enables similar synergistic benefits warrants investigation.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7